5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[221]hept-2-ene is a complex organic compound with a unique structure that combines a bicyclic framework with a polyether chain
Vorbereitungsmethoden
The synthesis of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene involves multiple steps. One common synthetic route starts with the preparation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, which is then reacted with a bicyclo[2.2.1]hept-2-ene derivative under specific conditions to form the desired compound. The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction .
Analyse Chemischer Reaktionen
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethoxy groups, where nucleophiles such as amines or thiols can replace the chlorine atom
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with nucleic acids or proteins, modifying their structure and function. The polyether chain allows for interactions with various molecular targets, facilitating its use in drug delivery and genetic research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler molecule with similar reactivity but lacking the bicyclic framework.
Bicyclo[2.2.1]hept-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups, leading to varied reactivity and applications.
Triethylene glycol derivatives: Compounds with similar polyether chains but different terminal groups, affecting their solubility and reactivity.
The uniqueness of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene lies in its combination of a bicyclic structure with a polyether chain, providing a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
917775-35-0 |
---|---|
Molekularformel |
C14H23ClO3 |
Molekulargewicht |
274.78 g/mol |
IUPAC-Name |
5-[2-[2-(2-chloroethoxy)ethoxy]ethoxymethyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H23ClO3/c15-3-4-16-5-6-17-7-8-18-11-14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2 |
InChI-Schlüssel |
GPZFAODGASMGLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)COCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.